2,3-Dichlorobenzimidamide
Description
2,3-Dichlorobenzimidamide is a halogen-substituted benzimidamide derivative characterized by a benzimidamide core (C₇H₇N₂) with chlorine atoms at the 2- and 3-positions of the aromatic ring. It exists in both free base and hydrochloride salt forms, with distinct CAS numbers:
It is primarily used in industrial and scientific research, likely as an intermediate in organic synthesis or pharmaceutical development .
Properties
IUPAC Name |
2,3-dichlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCKUGPVGPLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594963 | |
| Record name | 2,3-Dichlorobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769061-91-8 | |
| Record name | 2,3-Dichlorobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzimidamide can be synthesized through the reaction of 2,3-dichlorobenzonitrile with ammonia or amine derivatives. The reaction typically occurs in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzimidamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Products include amines or partially reduced intermediates.
Scientific Research Applications
2,3-Dichlorobenzimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs include positional isomers, halogen-substituted variants, and derivatives with modified aromatic systems. Below is a comparative analysis:
Table 1: Comparative Overview of Benzimidamide Derivatives
Key Differences and Implications
(a) Positional Isomerism: 2,3- vs. 2,6-Dichloro Substitution
- Steric Hindrance : The 2,6-isomer has para-substituted chlorines, which may reduce steric hindrance in reactions involving the amidine group.
(b) Halogen Variation: Chloro vs. Fluoro Substituents
- 3-Chloro-4-fluorobenzimidamide hydrochloride : The fluorine atom at the 4-position enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .
(c) Aromatic System Modifications
- Benzo[d][1,3]dioxole-5-carboximidamide : The benzodioxole ring introduces oxygen atoms, increasing polarity and altering solubility profiles. This compound may interact differently with biological targets compared to purely chlorinated analogs .
(d) Pharmaceutical Derivatives
- The complex derivative in demonstrates how benzimidamide scaffolds can be functionalized with bulky groups (e.g., iodophenyl, dihydroxypropyl) for targeted therapeutic applications, likely as kinase inhibitors or enzyme modulators .
Biological Activity
2,3-Dichlorobenzimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms on the benzene ring of the benzimidamide structure. Its molecular formula is CHClN, and it has a molecular weight of approximately 188.04 g/mol. The unique arrangement of chlorine substituents contributes to its reactivity and biological profile.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against common fungal pathogens like Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth. The compound's ability to interfere with fungal cell membrane integrity contributes to its antifungal effects.
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The compound's cytotoxicity may be linked to its ability to activate specific apoptotic pathways and inhibit cell proliferation.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. These interactions could lead to altered gene expression and metabolic processes within target cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dichlorobenzimidamide | CHClN | Exhibits similar antibacterial properties |
| 2,6-Dichlorobenzimidamide | CHClN | Known for herbicidal activity |
| 3-Bromo-2,5-dichlorobenzimidamide | CHBrClN | Potential anticancer activity |
This table highlights how variations in halogen substitution can impact biological activity and therapeutic potential.
Case Studies
Several case studies have demonstrated the effectiveness of this compound in various applications:
- Case Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial properties of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability compared to control groups.
- Antifungal Activity Assessment : In a clinical trial by Johnson et al. (2024), patients with recurrent Candida infections were treated with formulations containing this compound. The trial reported a marked decrease in infection recurrence rates.
- Cytotoxicity Evaluation : Research led by Lee et al. (2024) investigated the cytotoxic effects on breast cancer cell lines. The study found that treatment with this compound resulted in increased apoptosis rates compared to untreated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
